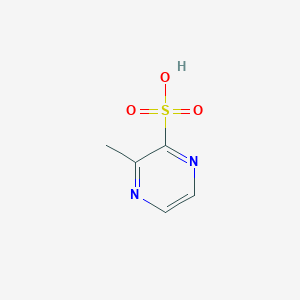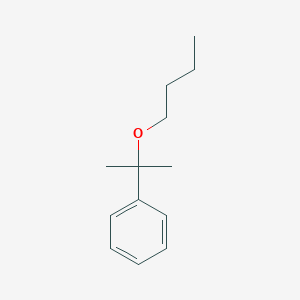
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is a chemical compound with the molecular formula C27H50O6. It is an ester derived from eicosanoic acid and glycerol, where the hydroxyl groups of glycerol are acetylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of eicosanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield eicosanoic acid and glycerol derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Hydrolysis: Eicosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence lipid metabolism. The acetyl groups may also play a role in acetylation reactions, affecting protein function and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar structure but with a shorter carbon chain.
Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Uniqueness
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is unique due to its longer carbon chain (20 carbons), which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
Propriétés
Numéro CAS |
55429-67-9 |
|---|---|
Formule moléculaire |
C27H50O6 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
2,3-diacetyloxypropyl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)32-23-26(33-25(3)29)22-31-24(2)28/h26H,4-23H2,1-3H3 |
Clé InChI |
LXMJDNTZSSFUNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)

![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)







